(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(thiophen-2-yl)acrylamide
Description
This compound (CID 6298317) features a thiophene core substituted with a benzo[d][1,3]dioxol-5-ylmethyl group at position 5, a cyano group at position 3, and a methyl group at position 4. The acrylamide moiety is linked to the thiophene via an E-configuration double bond, with a second thiophen-2-yl group attached to the acrylamide carbonyl . The benzo[d][1,3]dioxole (methylenedioxybenzene) contributes aromaticity and electron-rich properties, while the cyano and methyl groups modulate electronic and steric effects.
Properties
IUPAC Name |
(E)-N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-13-16(11-22)21(23-20(24)7-5-15-3-2-8-27-15)28-19(13)10-14-4-6-17-18(9-14)26-12-25-17/h2-9H,10,12H2,1H3,(H,23,24)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXHLCFQIIQQPY-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C=CC2=CC=CS2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C#N)NC(=O)/C=C/C2=CC=CS2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that belongs to a class of molecules known for their potential pharmacological properties. This compound features a complex structure that may influence its biological activity through various mechanisms.
Chemical Structure
The compound's structure can be broken down into several key components:
- Benzo[d][1,3]dioxole moiety : Known for its antioxidant properties.
- Thiophenes : Often associated with anti-inflammatory and antimicrobial activities.
- Acrylamide group : Commonly studied for its role in enzyme inhibition and potential anticancer effects.
Anticancer Activity
Research has shown that compounds similar to acrylamides can exhibit anticancer properties by inhibiting specific pathways involved in tumor progression. For instance, studies on related thiophene derivatives have indicated their ability to disrupt cell cycle progression and induce apoptosis in cancer cell lines.
Antimicrobial Properties
Compounds containing thiophene rings are frequently evaluated for antimicrobial activity. The presence of the benzo[d][1,3]dioxole unit may enhance this activity due to its electron-rich nature, which can interact with microbial cell membranes or inhibit essential enzymes.
Enzyme Inhibition
The acrylamide structure is known for its capacity to act as a Michael acceptor, potentially leading to the inhibition of various enzymes. This mechanism is crucial in the development of drugs targeting metabolic pathways in diseases such as cancer and infections.
Case Studies
- Study on Thiophene Derivatives : A series of thiophene-based compounds were tested against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant cytotoxicity.
- Antimicrobial Screening : A related study evaluated the antimicrobial efficacy of thiophene derivatives against Gram-positive and Gram-negative bacteria. The compounds displayed varying degrees of inhibition, with some achieving MIC values lower than standard antibiotics.
Data Table
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target’s benzodioxole and cyano groups enhance aromaticity and electron-withdrawing capacity, contrasting with halogenated (Cl, Br) or methoxy substituents in analogs .
- Acrylamide Linkage : Unlike the hydroxylpropyl-thiophene in CID 1421586-56-2 , the target’s acrylamide directly connects to a thiophen-2-yl group, favoring planarity and π-π interactions.
Physicochemical Properties
While the target’s physical data are unavailable, analogs exhibit:
Q & A
Q. What are the optimal synthetic routes for (E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(thiophen-2-yl)acrylamide?
- Methodological Answer : The compound can be synthesized via condensation reactions using α,β-unsaturated acrylamide intermediates. Key steps include:
- Step 1 : React benzo[d][1,3]dioxole-5-carbaldehyde derivatives with thiophene-based precursors in a solvent system (e.g., ethyl acetate or acetonitrile) under reflux conditions .
- Step 2 : Introduce the cyano group via nucleophilic substitution using cyanating agents (e.g., KCN or CuCN) in DMF at 60–80°C .
- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/petroleum ether gradient) to isolate target isomers .
- Critical Parameters : Catalysts like EDCI improve coupling efficiency, while phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reaction rates .
Table 1 : Example Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Benzo[d][1,3]dioxole-5-carbaldehyde, thiophene-2-acrylic acid | Ethyl acetate | Reflux | 65–75 | |
| 2 | KCN, DMF | DMF | 70°C | 50–60 |
Q. How can researchers purify and characterize the compound effectively?
- Methodological Answer :
- Purification : Use recrystallization (ethanol/DMF mixture) or flash chromatography (silica gel, 3:7 ethyl acetate/hexane) to isolate high-purity product .
- Characterization :
- 1H/13C NMR : Confirm regiochemistry and isomer purity (e.g., δ 7.50 ppm for acrylamide protons in CDCl3) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI MS m/z 356.20 [M+H]+) .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can E/Z isomerization during synthesis be resolved?
- Methodological Answer :
- Isomer Separation : Use chiral column chromatography (e.g., Chiralpak IA) with hexane/isopropanol (85:15) to resolve E/Z isomers .
- Kinetic Control : Optimize reaction time and temperature (e.g., 0–5°C for Z-isomer stabilization) to favor the desired E-configuration .
- Spectroscopic Differentiation : Monitor isomer ratios via NOESY NMR (e.g., cross-peaks between thiophene and benzodioxole protons in E-isomer) .
Q. What strategies are recommended for structural elucidation via X-ray crystallography?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation (acetonitrile/water, 1:1) at 4°C .
- Refinement : Use SHELXL for high-resolution refinement (R-factor < 5%) with anisotropic displacement parameters for non-H atoms .
- Validation : Cross-validate bond lengths/angles with Mercury CSD 2.0’s packing similarity tools to confirm stereochemical accuracy .
Table 2 : Example Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P21/c |
| R-factor | 4.2% |
| Resolution | 0.84 Å |
| Reference |
Q. How to design biological assays to evaluate anticancer activity?
- Methodological Answer :
- In Vitro Testing : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination (48–72 hr exposure, 10–100 µM dose range) .
- Mechanistic Studies :
- Apoptosis : Measure caspase-3/7 activation via fluorometric assays .
- Cell Cycle : Analyze G1/S arrest via flow cytometry (propidium iodide staining) .
- Data Contradictions : Address discrepancies (e.g., variable IC50 values) by standardizing cell passage numbers and serum-free pre-incubation protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
